4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 2-(difluoromethoxy)aniline with 4-aminobenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar compounds to 4-Amino-N-(2-(difluoromethoxy)phenyl)benzamide include:
2-Amino-N-(4-(difluoromethoxy)phenyl)benzamide: This compound has a similar structure but with the difluoromethoxy group at a different position.
4-Amino-N-(2-(trifluoromethoxy)phenyl)benzamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and biological activity.
This compound is unique due to its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H12F2N2O2 |
---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
4-amino-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H12F2N2O2/c15-14(16)20-12-4-2-1-3-11(12)18-13(19)9-5-7-10(17)8-6-9/h1-8,14H,17H2,(H,18,19) |
InChI Key |
RCVBKZLQKYNWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)OC(F)F |
Origin of Product |
United States |
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